2-クロロ-5-メチルニコチンアミド

概要

説明

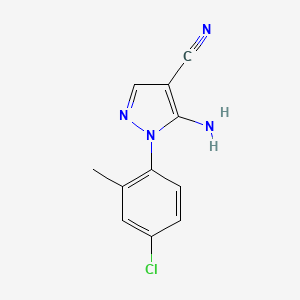

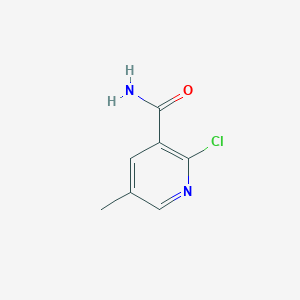

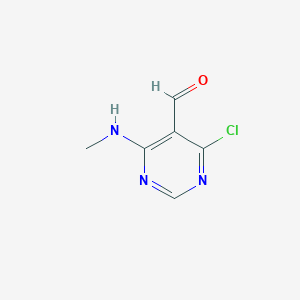

2-Chloro-5-methylnicotinamide is a chemical compound with the molecular formula C7H7ClN2O . It is not intended for human or veterinary use and is used for research purposes only.

Molecular Structure Analysis

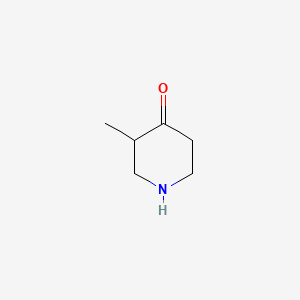

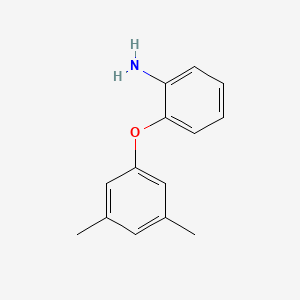

The molecular structure of 2-Chloro-5-methylnicotinamide consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 170.59 g/mol.Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-5-methylnicotinamide are not available, research in the field of chemical reaction analysis has been advancing, with new methodologies being developed for analyzing reactions .Physical And Chemical Properties Analysis

2-Chloro-5-methylnicotinamide is a solid compound . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

合成と特性評価

“2-クロロ-5-メチルニコチンアミド”は、ニコチン酸のアミド誘導体であるニコチンアミドの誘導体です . 赤外分光法、1H-NMR、13C-NMR、および質量分析法などの分光法を使用して合成および特性評価することができます .

計算分析

この化合物は計算的に調べることができます . 本研究では、計算レベルとしてB3LYP/6-31+G(d,p)レベルを選択しました . HOMO/LUMO等高線図およびMEPマップを使用して、化合物の電子特性を調べることができます .

抗菌特性

“2-クロロ-5-メチルニコチンアミド”は、抗菌特性があることがわかりました . 特に、誘導体の1つであるND4は、腸球菌属ファエカリスに対する最も有効な阻害剤候補であることがわかりました .

抗バイオフィルム特性

“2-クロロ-5-メチルニコチンアミド”は、抗菌特性に加えて、抗バイオフィルム特性も持ち合わせています . これらの特性は実験的に調査することができます .

分子ドッキング分析

“2-クロロ-5-メチルニコチンアミド”の抗菌特性は、分子ドッキング分析によってさらに調査することができます .

市販状況

Safety and Hazards

作用機序

Target of Action

2-Chloro-5-methylnicotinamide is a derivative of nicotinamide, also known as niacinamide . Nicotinamide plays an active role in protecting cells from ultraviolet (UV) radiation-induced damage . .

Mode of Action

Nicotinamide, from which it is derived, is involved in cellular energy metabolism, dna repair, and regulation of transcription processes

Biochemical Pathways

Nicotinamide, the parent compound of 2-Chloro-5-methylnicotinamide, is a precursor to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These components are collectively referred to as NAD(P)(H) and play crucial roles in various biochemical pathways.

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

Given its derivation from nicotinamide, it may share some of the effects of nicotinamide, such as protection against uv radiation-induced damage .

生化学分析

Biochemical Properties

2-Chloro-5-methylnicotinamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can influence metabolic pathways and cellular processes .

Cellular Effects

2-Chloro-5-methylnicotinamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the NAD+ metabolism, which is essential for energy production, DNA repair, and cell survival . Additionally, it can affect the expression of genes involved in metabolic processes and stress responses.

Molecular Mechanism

The molecular mechanism of 2-Chloro-5-methylnicotinamide involves its interaction with specific biomolecules. It can bind to enzymes and alter their activity, leading to changes in metabolic flux and gene expression. For instance, it may inhibit or activate enzymes involved in NAD+ synthesis, thereby influencing cellular energy metabolism and stress responses . These interactions are crucial for understanding the compound’s effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-5-methylnicotinamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . Long-term exposure to the compound can lead to changes in cellular metabolism and gene expression, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Chloro-5-methylnicotinamide vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular metabolism and stress responses. At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

2-Chloro-5-methylnicotinamide is involved in several metabolic pathways, including those related to NAD+ metabolism. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-Chloro-5-methylnicotinamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is important for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

2-Chloro-5-methylnicotinamide exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.

特性

IUPAC Name |

2-chloro-5-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-2-5(7(9)11)6(8)10-3-4/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYQNMBNIVTUBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496639 | |

| Record name | 2-Chloro-5-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65169-45-1 | |

| Record name | 2-Chloro-5-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylphenyl)thio]benzaldehyde](/img/structure/B1313917.png)